2-Amino-4,6-dimethyl-1,3,5-triazine
Overview
Description
2-Amino-4,6-dimethyl-1,3,5-triazine is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .
Synthesis Analysis
The synthesis of 2,4,6-trisubstituted-1,3,5-triazines has been achieved via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source . This method provides a straightforward and atom-efficient approach to 2,4,6-trisubstituted 1,3,5-triazines .Molecular Structure Analysis
1,3,5-Triazines are a class of compounds that have been used in various fields, including the production of herbicides and polymer photostabilisers . The molecular structure of these compounds directs the enthalpies of chemical systems .Chemical Reactions Analysis
The chemistry of 4,6-dialkyl-2-amino-1,3,5-triazines with bulky alkyl substituents has been investigated . Selected heterocyclic amines were converted to isothiocyanates, which reacted with (S,S)-2-(dimethylamino)cyclohexylamine to give enantiopure 1-hetaryl-3-[2-(dimethylamino)cyclohexyl]thioureas .Scientific Research Applications
Microwave-Assisted Synthesis
2-Amino-4,6-dimethyl-1,3,5-triazine derivatives can be synthesized using microwave irradiation. This method allows for the preparation of polymer-supported triazines, which have potential applications in supramolecular combinatorial synthesis (Díaz‐Ortiz et al., 2005).
Hydrogen-Bond Networks and Takemoto Thiourea Catalyst Analogs
The chemistry of 2-Amino-4,6-dimethyl-1,3,5-triazine includes forming extended hydrogen-bond networks in the solid state and exploring its use as building blocks for preparing chiral thiourea organocatalysts (Xiao, Pöthig, & Hintermann, 2015).
Synthesis of 2-Oxazolines
Carboxylic acids treated with 2-Amino-4,6-dimethyl-1,3,5-triazine under mild conditions can be converted into 2-oxazolines, highlighting its potential in organic synthesis (Bandgar & Pandit, 2003).
Bioactive Compound Synthesis
1,3,5-Triazine derivatives, including 2-Amino-4,6-dimethyl-1,3,5-triazine, have applications in pharmaceuticals, materials, and agrochemicals. Their structural symmetry makes them valuable scaffolds for generating diverse molecular libraries (Banerjee, Brown, & Weerapana, 2013).
Anticancer Activity
Derivatives of 2-Amino-4,6-dimethyl-1,3,5-triazine have been synthesized and tested for their in vitro antitumor activity, with some showing notable efficacy against specific cancer cell lines (Sa̧czewski et al., 2006).
Corrosion Inhibitors
Triazine derivatives, including 2-Amino-4,6-dimethyl-1,3,5-triazine, have been synthesized and shown to be effective corrosion inhibitors, providing protection for metals in corrosive environments (Hu et al., 2016).
Future Directions
properties
IUPAC Name |
4,6-dimethyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-7-4(2)9-5(6)8-3/h1-2H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRXBOTCNWNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902890 | |
Record name | NoName_3466 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dimethyl-1,3,5-triazine | |
CAS RN |
1853-90-3 | |
Record name | dimethyl-1,3,5-triazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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